![molecular formula C16H24N2O3 B5859682 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5859682.png)
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as EMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMEA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of acetamide and is classified as an ether amide.
Wirkmechanismus
The exact mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it is believed to act through multiple pathways. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to reduce the production of prostaglandin E2 (PGE2), a lipid mediator that plays a role in inflammation and pain. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer progression. Additionally, 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to increase the expression of genes involved in glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to be stable under a wide range of conditions, making it suitable for use in various assays. Additionally, 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have low toxicity in animal models.
However, there are also limitations to using 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in lab experiments. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has poor solubility in water, which can make it difficult to work with in some assays. Additionally, the mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of research is to further investigate the mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. Understanding the molecular pathways through which 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide exerts its effects could lead to the development of more effective therapies. Another area of research is to investigate the potential use of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in combination with other drugs for the treatment of cancer and inflammation. Finally, further studies are needed to investigate the safety and efficacy of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in human clinical trials.
In conclusion, 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is a chemical compound that has shown potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been synthesized using a simple and efficient method and has several advantages for lab experiments. However, there are also limitations to using 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylphenol with N-(2-chloroethyl)morpholine in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acetic anhydride to obtain 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has shown potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory mediators in animal models of inflammation. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-14-3-5-15(6-4-14)21-13-16(19)17-7-8-18-9-11-20-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBIRIRAOHTLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


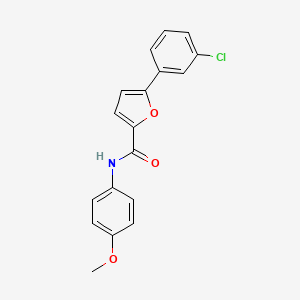
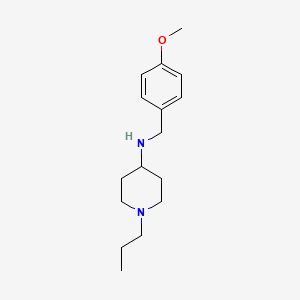
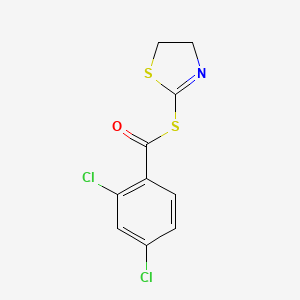
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
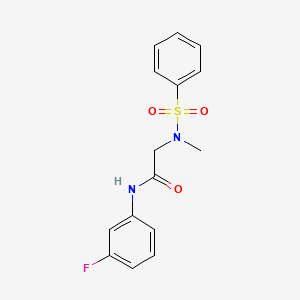
![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)
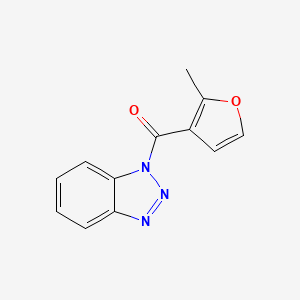
![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)